3-Aminoadipic acid
Overview
Description
3-Aminoadipic acid (also known as 3-Aminohexanedioic acid) is a nonproteinogenic amino acid found in all eukaryotes . It has a molecular formula of C6H11NO4, an average mass of 161.156 Da, and a mono-isotopic mass of 161.068802 Da . It is involved in the lysine and saccharopine pathways .
Synthesis Analysis
In humans, this compound is primarily obtained from endogenous synthesis rather than dietary uptake. It is formed through the catabolism of lysine . This metabolite is derived from α-ketoadipic acid through the enzymatic conversion of α-aminoadipic semialdehyde by α-aminoadipic semialdehyde dehydrogenase .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Chemical Reactions Analysis
The formation of protein carbonyls is usually described as the result of a radical-mediated mechanism by which sensible alkaline amino acids (lysine, proline, arginine) undergo oxidative deamination to yield aldehydes, namely, the α-aminoadipic semialdehyde (also known as allysine) and the γ-glutamic semialdehyde .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 375.5±32.0 °C at 760 mmHg, and a flash point of 180.9±25.1 °C . It has 5 H bond acceptors, 4 H bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Neurological Studies : 3-Aminoadipic acid is used in studying neurological functions and disorders. For instance, it has been applied intravitreally in rabbits to study retinal functions, leading to the swelling of retinal Müller cells and affecting the electroretinographic slow P III, indicative of its influence on retinal cellular activities (Reichenbach & Wohlrab, 1985). Additionally, it has been shown to modulate kynurenic acid function in the brain, suggesting a role in the pathogenesis of neurodegenerative and seizure disorders (Wu, Ungerstedt, & Schwarcz, 1995).
Cancer Research : In prostate cancer research, this compound has been identified as a biomarker. Its levels in malignant prostate tissues have been associated with disease recurrence, making it a potential tool for diagnosis and prognosis (Jung et al., 2013).
Pharmacological Studies : this compound has been used in pharmacological studies, particularly in relation to the biosynthesis and engineering of antibiotics like penicillin. Its role as a precursor in the biosynthesis of penicillin in organisms like Penicillium chrysogenum highlights its significance in industrial microbiology and pharmaceutical production (Casqueiro et al., 2001).
Biochemical Studies : The compound has been involved in studies related to amino acid metabolism and protein constitution, as seen in research on peptides containing alpha-aminoadipic acid from a Cephalosporium species (Loder & Abraham, 1971). It has also been studied as a constituent of corn protein, indicating its broader biological relevance (Windsor, 1951).
Metabolic Disorders Research : this compound has been linked to genetic metabolic disorders like alpha-aminoadipic and alpha-ketoadipic aciduria. Research has identified mutations in genes such as DHTKD1 that are causal for these conditions, underscoring its role in metabolic pathways and potential as a biomarker (Hagen et al., 2015).
Mechanism of Action
Future Directions
Understanding the molecular basis of diseases is of the utmost scientific interest as it contributes to the development of targeted strategies of prevention, diagnosis, and therapy. Allysine as well as its oxidation product, the α-amino adipic acid (α-AA) have been found to be markers of diabetes risk whereas little is known about the chemistry involved in its formation under hyperglycemic conditions .
Properties
IUPAC Name |
3-aminohexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313637 | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-96-3, 40967-78-0 | |
Record name | 3-Aminohexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5427-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Aminoadipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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